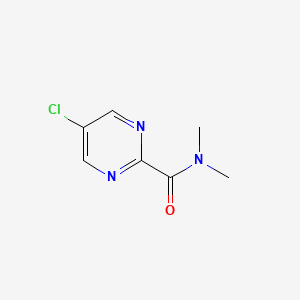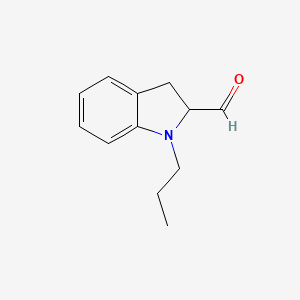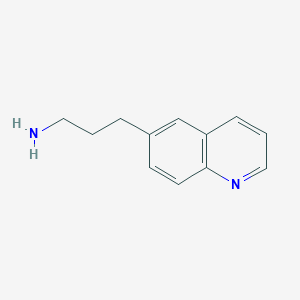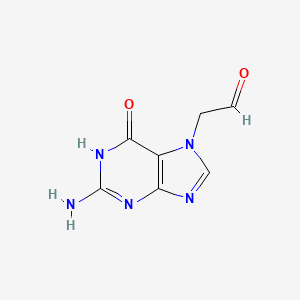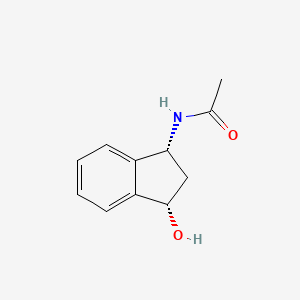
N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide is a chemical compound with the molecular formula C11H13NO2 It is known for its unique structure, which includes a hydroxy group and an acetamide group attached to an indane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide typically involves the stereoselective reduction of a nitrone-alkyne adduct followed by reductive ring opening. One efficient method includes the use of gold (I)-catalyzed cyclization of a propargylic N-hydroxylamine . This process yields a 4-isoxazoline intermediate, which is then converted into the desired compound through stereoselective reduction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of flow microreactor systems can be applied to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in inhibiting ceramide trafficking, which is relevant to certain diseases.
Wirkmechanismus
The mechanism by which N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide exerts its effects involves its interaction with molecular targets such as ceramide transporter proteins. By inhibiting ceramide trafficking, the compound can modulate cellular processes related to lipid metabolism and signaling pathways . This inhibition is achieved through the binding of the compound to the active site of the transporter protein, preventing the transport of ceramide molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(1R,3S)-3-Aminocyclohexyl]acetamide
- tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride
Uniqueness
N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide stands out due to its specific stereochemistry and the presence of both hydroxy and acetamide functional groups. This unique combination allows it to interact with biological targets in a distinct manner compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
N-[(1R,3S)-3-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide |
InChI |
InChI=1S/C11H13NO2/c1-7(13)12-10-6-11(14)9-5-3-2-4-8(9)10/h2-5,10-11,14H,6H2,1H3,(H,12,13)/t10-,11+/m1/s1 |
InChI-Schlüssel |
HUPHBKUAYGKKDI-MNOVXSKESA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1C[C@@H](C2=CC=CC=C12)O |
Kanonische SMILES |
CC(=O)NC1CC(C2=CC=CC=C12)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11905762.png)
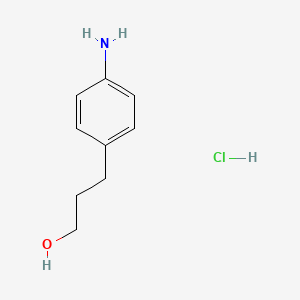
![(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B11905776.png)
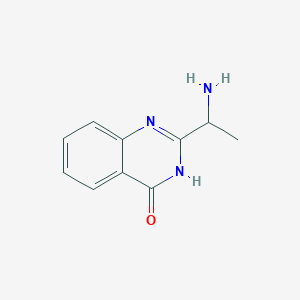
![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-](/img/structure/B11905779.png)
![Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate](/img/structure/B11905786.png)
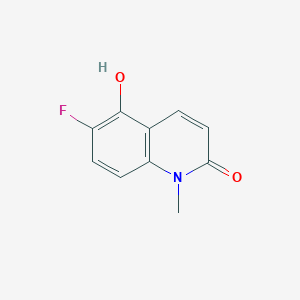
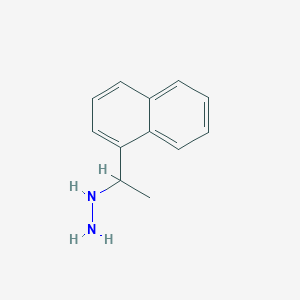

![5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane](/img/structure/B11905825.png)
